
1-Butyl-4-chloroimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-4-chloroimidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties
準備方法
The synthesis of 1-butyl-4-chloroimidazole typically involves the alkylation of 4-chloroimidazole with butyl halides under basic conditions. One common method is the reaction of 4-chloroimidazole with butyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial production methods may involve continuous flow processes to enhance yield and purity. These methods often employ catalysts and optimized reaction conditions to achieve efficient synthesis on a larger scale.
化学反応の分析
1-Butyl-4-chloroimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form dihydroimidazoles.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Butyl-4-chloroimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have shown potential as antimicrobial agents, inhibiting the growth of bacteria and fungi.
Medicine: It is explored for its potential as an antihypertensive agent, particularly in the development of angiotensin-converting enzyme (ACE) inhibitors.
Industry: It is used in the synthesis of materials with specific electronic properties, such as conductive polymers and dyes.
作用機序
The mechanism of action of 1-butyl-4-chloroimidazole and its derivatives often involves interaction with specific molecular targets. For example, as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. As an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure.
類似化合物との比較
1-Butyl-4-chloroimidazole can be compared with other haloimidazoles such as 1-butyl-4-bromoimidazole and 1-butyl-4-iodoimidazole. These compounds share similar chemical structures but differ in their reactivity and applications due to the different halogen atoms. The chlorine atom in this compound provides a balance between reactivity and stability, making it a versatile compound for various applications.
Similar compounds include:
- 1-Butyl-4-bromoimidazole
- 1-Butyl-4-iodoimidazole
- 1-Butyl-4-fluoroimidazole
Each of these compounds has unique properties that make them suitable for specific applications in research and industry.
特性
分子式 |
C7H11ClN2 |
|---|---|
分子量 |
158.63 g/mol |
IUPAC名 |
1-butyl-4-chloroimidazole |
InChI |
InChI=1S/C7H11ClN2/c1-2-3-4-10-5-7(8)9-6-10/h5-6H,2-4H2,1H3 |
InChIキー |
IKFHOUWXXJKENT-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=C(N=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


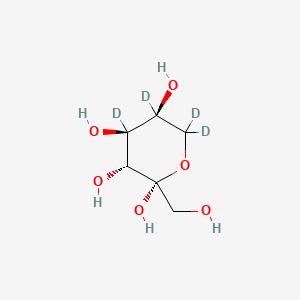
butanedioic acid](/img/structure/B13849820.png)
![2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13849825.png)
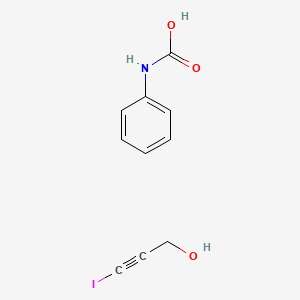
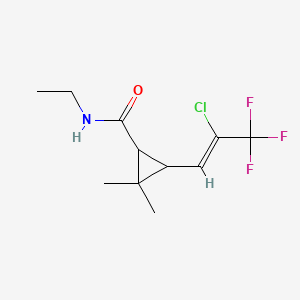
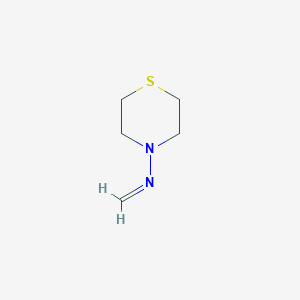
![(2S,3S,4S,5R)-6-[4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849836.png)
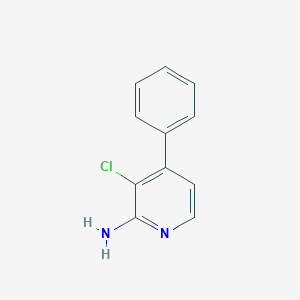
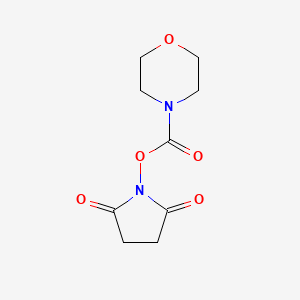
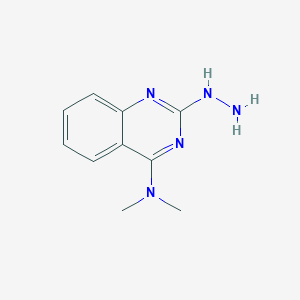
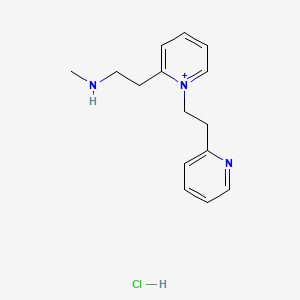

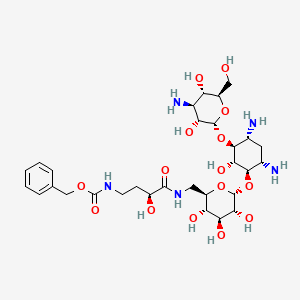
![sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13849887.png)
